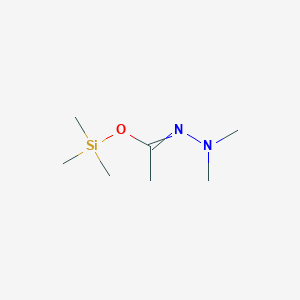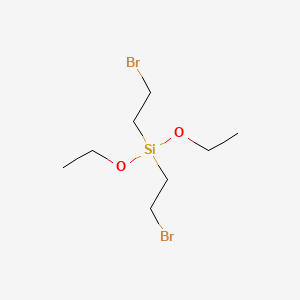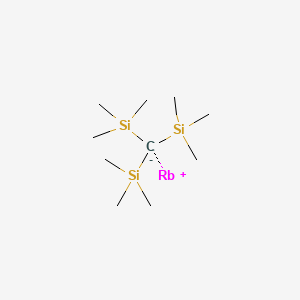
Rubidium tris(trimethylsilyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium tris(trimethylsilyl)methanide can be synthesized through the reaction of rubidium metal with tris(trimethylsilyl)methane. The reaction typically involves the following steps:
Preparation of Tris(trimethylsilyl)methane: This precursor is synthesized by reacting trimethylsilyl chloride with a suitable base, such as lithium or sodium, in an inert solvent like tetrahydrofuran (THF).
Formation of this compound: The prepared tris(trimethylsilyl)methane is then reacted with rubidium metal in an inert atmosphere, such as argon or nitrogen, to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rubidium tris(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tris(trimethylsilyl)methanide anion acts as a nucleophile.
Reduction Reactions: It can also act as a reducing agent in certain organic transformations.
Complexation Reactions: The rubidium ion can form complexes with various ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Reduction: Reagents such as hydrogen gas or hydride donors can be used, often under mild conditions.
Complexation: Ligands such as phosphines, amines, or ethers are used to form coordination complexes with the rubidium ion.
Major Products
Substitution Products: Alkylated or acylated derivatives of tris(trimethylsilyl)methane.
Reduction Products: Reduced organic compounds, such as alcohols or amines.
Complexes: Coordination compounds with various ligands.
Scientific Research Applications
Rubidium tris(trimethylsilyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique electronic and structural properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of rubidium tris(trimethylsilyl)methanide involves the interaction of the tris(trimethylsilyl)methanide anion with various substrates. The anion acts as a nucleophile, attacking electrophilic centers in the substrate molecules. The rubidium ion can also participate in coordination chemistry, forming complexes with ligands and facilitating various chemical transformations.
Comparison with Similar Compounds
Rubidium tris(trimethylsilyl)methanide can be compared with other alkali metal tris(trimethylsilyl)methanides, such as:
- Lithium Tris(trimethylsilyl)methanide
- Sodium Tris(trimethylsilyl)methanide
- Potassium Tris(trimethylsilyl)methanide
- Cesium Tris(trimethylsilyl)methanide
Uniqueness
This compound is unique due to the specific properties imparted by the rubidium ion, such as its larger ionic radius and different coordination chemistry compared to other alkali metals. This can lead to distinct reactivity and selectivity in chemical reactions.
Similar Compounds
- Lithium Tris(trimethylsilyl)methanide : Known for its high reactivity and use in organic synthesis.
- Sodium Tris(trimethylsilyl)methanide : Similar reactivity to lithium but with different solubility and stability properties.
- Potassium Tris(trimethylsilyl)methanide : Used in similar applications but with different coordination behavior.
- Cesium Tris(trimethylsilyl)methanide : Exhibits unique reactivity due to the large size of the cesium ion.
Properties
CAS No. |
165610-12-8 |
|---|---|
Molecular Formula |
C10H27RbSi3 |
Molecular Weight |
317.04 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane;rubidium(1+) |
InChI |
InChI=1S/C10H27Si3.Rb/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3;/q-1;+1 |
InChI Key |
PZWWNVQBEXKZMG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


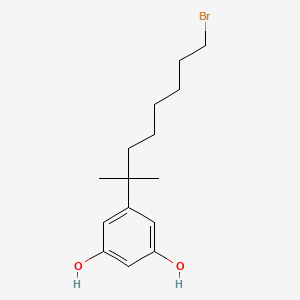
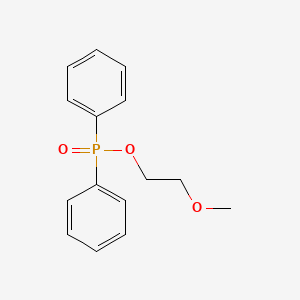
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
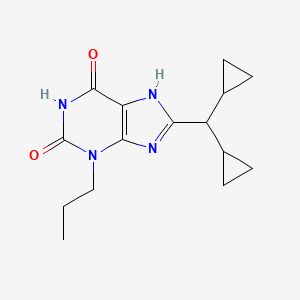
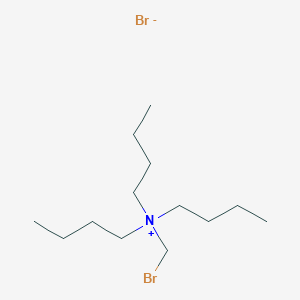
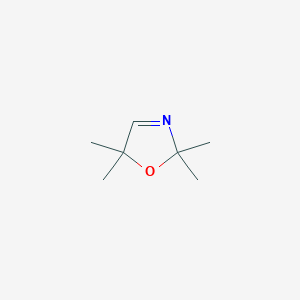
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
